molecular formula C24H26N2O5S B4886639 N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4886639
M. Wt: 454.5 g/mol
InChI Key: PKPSDSFHDUNWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DPGN, is a synthetic compound that has been extensively studied for its potential therapeutic effects. DPGN belongs to the class of NMDA receptor antagonists and has been shown to have neuroprotective properties.

Mechanism of Action

N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide works by blocking the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and neuronal survival. Overactivation of the NMDA receptor can lead to excitotoxicity, which is a process that causes neuronal damage and death. N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the overactivation of the NMDA receptor, thereby reducing excitotoxicity and protecting neurons from damage.
Biochemical and Physiological Effects:
N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce oxidative stress and inflammation, which are known to contribute to neuronal damage. N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its ability to selectively block the NMDA receptor without affecting other glutamate receptors. This allows researchers to study the specific effects of NMDA receptor inhibition. However, one of the limitations of using N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of more water-soluble derivatives of N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide that can be easily administered in vivo. Another area of research is the investigation of the potential therapeutic effects of N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide in other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more specific NMDA receptor antagonists could lead to the discovery of novel treatments for neurological disorders.

Scientific Research Applications

N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic effects in various neurological disorders such as stroke, traumatic brain injury, and neurodegenerative diseases. N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have neuroprotective properties by inhibiting the overactivation of NMDA receptors, which are known to cause neuronal damage. N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to improve cognitive function and memory in animal models.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-30-22-14-13-20(17-23(22)31-2)26(32(28,29)21-11-7-4-8-12-21)18-24(27)25-16-15-19-9-5-3-6-10-19/h3-14,17H,15-16,18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPSDSFHDUNWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-phenylethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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